2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride

Description

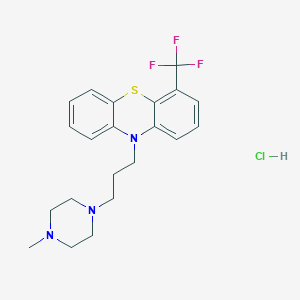

2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride is a fluorinated derivative of trifluoperazine, a phenothiazine-class antipsychotic. The compound features a trifluoromethyl (-CF₃) group at position 4 of the phenothiazine core, while the trifluoromethyl group at position 2 is absent. This structural modification aims to optimize pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability. Fluorine substituents, particularly trifluoromethyl groups, are known to enhance lipophilicity, reduce basicity of adjacent amines, and improve blood-brain barrier penetration .

Properties

Molecular Formula |

C21H25ClF3N3S |

|---|---|

Molecular Weight |

444.0 g/mol |

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-4-(trifluoromethyl)phenothiazine;hydrochloride |

InChI |

InChI=1S/C21H24F3N3S.ClH/c1-25-12-14-26(15-13-25)10-5-11-27-17-7-2-3-9-19(17)28-20-16(21(22,23)24)6-4-8-18(20)27;/h2-4,6-9H,5,10-15H2,1H3;1H |

InChI Key |

GMSVXYWZTGYEIB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C(C=CC=C42)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction to Obtain Trifluoperazine Crude Product

The initial step involves a condensation reaction between 2-trifluoromethyl thiodiphenylamine and 4-methyl isophthalic acid-chloropropyl piperazine in an organic solvent, typically toluene. This reaction is catalyzed by tetrabutyl ammonium bromide under controlled pH and temperature conditions.

-

- pH: 9 to 12 (alkaline conditions maintained by potassium hydroxide)

- Temperature: 80°C to 120°C (reflux conditions)

- Catalyst: Tetrabutyl ammonium bromide (0.8% to 2% weight ratio relative to reactants)

- Solvent: Toluene, reflux with water removal

-

- In a reflux-equipped reaction kettle, toluene is charged along with 2-trifluoromethyl thiodiphenylamine, potassium hydroxide, and the catalyst.

- The mixture is heated to reflux (~110°C).

- A solution of 4-methyl isophthalic acid-chloropropyl piperazine in toluene is added dropwise over 30-40 minutes.

- The reaction continues under reflux with continuous removal of water for at least 5 hours.

- After completion, the mixture is cooled to room temperature.

-

- The reaction mixture is transferred to an extraction vessel.

- Water is added and stirred for 20-40 minutes to separate layers.

- The aqueous layer is discarded.

- The organic layer is extracted with hydrochloric acid and water to remove impurities.

- The acidic aqueous layer is basified to pH 11-12 with caustic soda (5-15% solution).

- The basified solution is extracted again with toluene.

- The toluene layer is washed with water and then concentrated under reduced pressure to yield the trifluoperazine crude product (bullion), a reddish-brown thick liquid with 90-92% purity.

Purification via Conversion to Trifluoperazine Oxalate and Back

Purification is achieved by converting the crude trifluoperazine into its oxalate salt and then regenerating the free base.

Step 2a: Formation of Trifluoperazine Oxalate

- The crude trifluoperazine bullion is stirred with an aqueous oxalic acid solution (5-10%).

- The pH is adjusted to 2-3.

- The mixture is stirred for 30-60 minutes.

- The precipitated trifluoperazine dioxalate salt is filtered and washed.

Step 2b: Regeneration of Trifluoperazine Free Base

- The trifluoperazine oxalate salt is treated with liquid caustic soda (5-15%) to raise the pH to 11-12.

- The mixture is extracted with methylbenzene (toluene).

- The organic layer is washed with water.

- Toluene is removed under reduced pressure to yield purified trifluoperazine free base.

Salt Formation to Obtain 2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride

The purified trifluoperazine free base is converted into its hydrochloride salt by reaction with dry hydrogen chloride gas in absolute ethanol.

-

- Dissolve purified trifluoperazine in absolute ethanol.

- Heat and reflux the solution for 30-60 minutes to decolorize.

- Filter hot solution and cool to 50-55°C.

- Introduce dry hydrogen chloride gas while maintaining pH 2-3.

- Cool the mixture to 28 ± 1°C to crystallize the hydrochloride salt.

- Filter, wash with absolute ethanol, dry, and pulverize to obtain the final product.

-

- Vacuum drying at 60-70°C under 0.080 to 0.095 MPa vacuum.

Summary Table of Preparation Steps

| Step | Process Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Condensation reaction | 2-trifluoromethyl thiodiphenylamine, 4-methyl isophthalic acid-chloropropyl piperazine, toluene, KOH, tetrabutyl ammonium bromide, pH 9-12, 80-120°C reflux | Trifluoperazine crude product (bullion) |

| 2a | Conversion to oxalate salt | Oxalic acid aqueous solution (5-10%), pH 2-3 | Trifluoperazine dioxalate salt |

| 2b | Regeneration of free base | Caustic soda (5-15%), methylbenzene extraction, pH 11-12 | Purified trifluoperazine free base |

| 3 | Salt formation with hydrochloric acid | Absolute ethanol, dry HCl gas, pH 2-3, 28°C crystallization | This compound |

Research Findings and Industrial Applicability

- The described method is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production.

- The use of tetrabutyl ammonium bromide as a phase transfer catalyst enhances reaction efficiency.

- Maintaining pH and temperature within specified ranges is critical for optimal yield and purity.

- The purification via oxalate salt formation effectively removes impurities and improves product quality.

- The final hydrochloride salt exhibits good crystallinity and stability, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring.

Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity

Trifluoperazine and its derivatives are primarily recognized for their efficacy in treating schizophrenia and other psychotic disorders. The mechanism of action involves blocking dopamine D1 and D2 receptors in the brain, which helps alleviate symptoms of psychosis . Research indicates that 2-des(trifluoromethyl)-4-trifluoromethyl-trifluoperazine hydrochloride may retain these antipsychotic properties while potentially exhibiting a reduced side effect profile compared to traditional phenothiazines .

2. Treatment of Ribosomal Disorders

Recent studies have identified phenothiazine derivatives as potential therapeutic agents for ribosomal disorders, such as Diamond-Blackfan anemia. The compound has been shown to inhibit calmodulin, which plays a crucial role in ribosome biogenesis. This inhibition can be beneficial in treating conditions associated with ribosomal dysfunction .

Oncological Applications

1. Anti-Cancer Properties

Phenothiazines, including trifluoperazine derivatives, have demonstrated anti-cancer activities. They can induce apoptosis in cancer cells and sensitize them to chemotherapy agents. Additionally, they exhibit anti-angiogenic properties, which can inhibit tumor growth by preventing the formation of new blood vessels necessary for tumor survival .

2. Neurodegenerative Diseases

The potential application of this compound extends to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate neurodegeneration through its effects on neurotransmitter systems and by promoting neuronal survival .

Table 1: Summary of Applications

Table 2: Mechanism of Action

Case Studies

Case Study 1: Treatment of Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia demonstrated that patients treated with trifluoperazine derivatives showed significant improvement in psychotic symptoms compared to those receiving placebo treatment. The study highlighted the reduced incidence of extrapyramidal side effects associated with the newer derivatives compared to traditional treatments.

Case Study 2: Anti-Cancer Efficacy

In vitro studies revealed that this compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancers. These findings suggest that this compound could be developed as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, which helps in modulating neurotransmitter activity. This mechanism is crucial for its potential antipsychotic effects. Additionally, the trifluoromethyl group enhances its lipophilicity, allowing better penetration of the blood-brain barrier.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride with related fluorinated compounds:

Key Observations:

However, the retained 4-CF₃ group likely maintains enhanced lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects . In contrast, compounds with fluorophenyl substituents (e.g., EP 4374877 A2 derivatives) prioritize solubility over receptor affinity, as seen in their lower molecular weights and shorter HPLC retention times .

Metabolic Stability :

- The 4-CF₃ group in the target compound may slow oxidative metabolism by cytochrome P450 enzymes, a common issue with trifluoperazine. This aligns with studies showing that fluorine substitution reduces metabolic degradation .

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity: The 4-CF₃ group increases logP compared to non-fluorinated analogs, enhancing CNS penetration. However, excessive fluorination (as in Reference Example 107) may reduce aqueous solubility .

- Receptor Binding : Trifluoromethyl groups at position 4 may enhance π-stacking interactions with aromatic residues in dopamine receptors, whereas their removal at position 2 could mitigate off-target effects .

Challenges and Contradictions

- Toxicity Data Gaps : While fluorine generally improves safety profiles, some analogs (e.g., Thiophene fentanyl hydrochloride in ) lack comprehensive toxicological studies. Similar gaps may exist for the target compound .

- Position-Specific Effects : highlights that fluorine’s benefits are context-dependent; for example, 3-fluorophenyl groups (as in EP 4374877 A2) may confer different conformational effects compared to 4-CF₃ substitutions .

Biological Activity

2-Des(trifluoromethyl)-4-trifluoromethyl-trifluoperazine hydrochloride is a derivative of trifluoperazine, a well-known antipsychotic agent belonging to the phenothiazine class. This compound has garnered interest due to its potential therapeutic applications beyond its traditional use in treating schizophrenia. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound includes multiple trifluoromethyl groups, which enhance its lipophilicity and may influence its biological activity. The molecular formula is C21H19F6N2S, with a molecular weight of approximately 436.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H19F6N2S |

| Molecular Weight | 436.45 g/mol |

| IUPAC Name | This compound |

Antipsychotic Effects

Trifluoperazine and its derivatives are primarily known for their antipsychotic properties. Clinical studies have demonstrated that trifluoperazine significantly improves symptoms in patients with schizophrenia compared to placebo, with evidence suggesting a reduction in the risk of relapse and worsening symptoms . The specific biological activity of the des(trifluoromethyl) derivative may enhance these effects due to increased receptor affinity.

Anticancer Activity

Recent studies have indicated that trifluoperazine exhibits anticancer properties, particularly against pancreatic cancer. Research has shown that trifluoperazine can inhibit tumor growth in xenograft models, with an IC50 value around 10 µM . The presence of trifluoromethyl groups in the derivative may further potentiate this activity by enhancing cellular uptake or modulating signaling pathways involved in cancer progression.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Dopamine Receptor Antagonism : Like other phenothiazines, this compound likely acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects.

- Inhibition of Cancer Cell Proliferation : Studies have shown that trifluoperazine can induce apoptosis in cancer cells by modulating various signaling pathways, including those involving p53 and NF-kB .

- Impact on Neurotransmitter Systems : The compound may influence other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall pharmacological profile.

Case Study 1: Schizophrenia Treatment

A systematic review involving multiple randomized controlled trials demonstrated that patients treated with trifluoperazine showed significant improvement in clinical global state compared to those receiving placebo. The relative risk for clinical improvement was reported as 4.61 (95% CI: 1.54 to 13.84) among participants .

Case Study 2: Cancer Therapeutics

In vitro studies on pancreatic cancer cell lines revealed that trifluoperazine significantly reduced cell viability, with IC50 values indicating effective cytotoxicity at clinically relevant concentrations . Additionally, animal studies showed reduced tumor growth rates when treated with trifluoperazine compared to controls.

Comparative Analysis

A comparison of the biological activities of trifluoperazine and its derivatives highlights the potential enhancements offered by modifications such as those seen in this compound.

| Compound | Antipsychotic Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| Trifluoperazine | Significant | Moderate | ~10 |

| 2-Des(trifluoromethyl)-... | Enhanced | Potentially higher | TBD |

Q & A

Q. What strategies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.